![molecular formula C17H14N4O B11692481 2-methyl-N'-[(E)-pyridin-3-ylmethylidene]quinoline-4-carbohydrazide](/img/structure/B11692481.png)

2-methyl-N'-[(E)-pyridin-3-ylmethylidene]quinoline-4-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

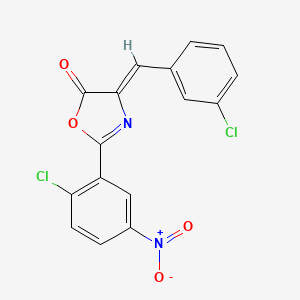

2-メチル-N'-[(E)-ピリジン-3-イルメチリデン]キノリン-4-カルボヒドラジドは、キノリン系に属する複素環式化合物です。この化合物は、ピリジニルメチリデン基とカルボヒドラジド部分で置換されたキノリン環系が存在することを特徴としています。

準備方法

合成経路と反応条件

2-メチル-N'-[(E)-ピリジン-3-イルメチリデン]キノリン-4-カルボヒドラジドの合成は、通常、2-メチルキノリン-4-カルボヒドラジドとピリジン-3-カルバルデヒドの縮合反応によって行われます。この反応は、酢酸などの酸触媒の存在下、還流条件下で行われるのが一般的です。一般的な反応スキームは以下のとおりです。

出発物質: 2-メチルキノリン-4-カルボヒドラジドとピリジン-3-カルバルデヒド。

触媒: 酢酸。

反応条件: エタノールまたは他の適切な溶媒中で還流。

この反応は、シッフ塩基中間体の形成を経て進行し、その後環化して目的の生成物が得られます。

工業的製造方法

この化合物の工業的製造では、同様の合成経路が用いられますが、より大規模で行われます。連続フロー反応器の使用や反応条件の最適化により、収率と純度を向上させることができます。さらに、再結晶やクロマトグラフィーなどの精製工程が採用され、高純度の最終生成物が得られます。

化学反応の分析

反応の種類

2-メチル-N'-[(E)-ピリジン-3-イルメチリデン]キノリン-4-カルボヒドラジドは、以下を含むさまざまな化学反応を起こす可能性があります。

酸化: この化合物は酸化されて、キノリン-4-カルボン酸誘導体を形成する可能性があります。

還元: 還元反応は、シッフ塩基部分をアミンに変換する可能性があります。

置換: キノリン環上で求電子置換反応が起こり、さらに官能基化することができます。

一般的な試薬と条件

酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

置換: ハロゲンやニトロ化合物などの求電子試薬を酸性または塩基性条件下で使用できます。

形成される主要な生成物

酸化: キノリン-4-カルボン酸誘導体。

還元: アミノキノリン誘導体。

置換: 使用される求電子試薬に応じて、さまざまな置換キノリン誘導体。

4. 科学研究への応用

2-メチル-N'-[(E)-ピリジン-3-イルメチリデン]キノリン-4-カルボヒドラジドは、以下を含むいくつかの科学研究への応用があります。

医薬品化学: この化合物は、抗菌剤、抗がん剤、抗炎症剤としての可能性について調査されています。

材料科学: 有機半導体や発光ダイオード (LED) の開発に使用できます。

生物学的研究: この化合物のタンパク質や核酸などの生物学的マクロ分子との相互作用が、その作用機序を理解するために研究されています。

化学センサー: 金属イオンやその他の分析物を検出するための化学センサーの設計に使用できます。

科学的研究の応用

2-METHYL-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

Industry: Used in the synthesis of dyes and pigments due to its chromophoric properties.

作用機序

2-メチル-N'-[(E)-ピリジン-3-イルメチリデン]キノリン-4-カルボヒドラジドの作用機序は、特定の分子標的との相互作用を伴います。医薬品への応用では、この化合物は、酵素を阻害したり、DNA やタンパク質に結合することによって細胞プロセスを阻害したりする可能性があります。正確な経路と標的は、特定の用途と生物学的コンテキストによって異なる可能性があります。

6. 類似化合物の比較

類似化合物

2-メチルキノリン-4-カルボヒドラジド: ピリジニルメチリデン基は欠如していますが、キノリンとカルボヒドラジドの部分は共有しています。

ピリジン-3-イルメチリデンキノリン-4-カルボヒドラジド: 類似の構造ですが、キノリン環上のメチル置換はありません。

キノリン-4-カルボヒドラジド誘導体: キノリン環上にさまざまな置換基を持つさまざまな誘導体。

独自性

2-メチル-N'-[(E)-ピリジン-3-イルメチリデン]キノリン-4-カルボヒドラジドは、ピリジニルメチリデン基とカルボヒドラジド基の両方が存在することによって独特であり、特定の化学的および生物学的特性を付与しています。

類似化合物との比較

Similar Compounds

- 2-METHYL-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE

- 2-METHYL-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE

Uniqueness

2-METHYL-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the pyridine ring affects its ability to form hydrogen bonds and interact with biological targets, making it distinct from its isomers .

特性

分子式 |

C17H14N4O |

|---|---|

分子量 |

290.32 g/mol |

IUPAC名 |

2-methyl-N-[(E)-pyridin-3-ylmethylideneamino]quinoline-4-carboxamide |

InChI |

InChI=1S/C17H14N4O/c1-12-9-15(14-6-2-3-7-16(14)20-12)17(22)21-19-11-13-5-4-8-18-10-13/h2-11H,1H3,(H,21,22)/b19-11+ |

InChIキー |

SPJONEIWOBUVMG-YBFXNURJSA-N |

異性体SMILES |

CC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=CN=CC=C3 |

正規SMILES |

CC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=CN=CC=C3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(naphthalen-1-yloxy)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11692398.png)

![2-{[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11692405.png)

![(5Z)-1-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11692417.png)

![(5E)-5-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11692425.png)

![2-(1H-indol-3-yl)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B11692427.png)

![ethyl {2-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetate](/img/structure/B11692433.png)

![(5E)-5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11692436.png)

![3-bromo-5-(4-bromothiophen-2-yl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11692443.png)

![4,4'-[(2-propoxyphenyl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B11692444.png)

![(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(2-methylphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11692447.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B11692449.png)

![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-{[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B11692453.png)